2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
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Description
“2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include condensation of 2-aminopyridines with α-bromoketones . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications
Synthesis and Biological Activity
Research on similar imidazo[1,2-a]pyridine derivatives has demonstrated their potential as antiulcer agents, despite lacking significant antisecretory activity. These compounds have shown good cytoprotective properties in ethanol and HCl models, indicating their potential therapeutic applications beyond their initial target area (Starrett et al., 1989).
Mechanistic Studies and Chemical Synthesis
Theoretical and experimental studies have provided insights into the functionalization reactions of related compounds, highlighting their utility in creating structurally diverse molecules (Yıldırım et al., 2005). Such research underpins the development of new synthetic methodologies and enhances understanding of reaction mechanisms.
Antiviral Applications
Imidazo[1,2-a]pyridine derivatives have been explored for their antiviral properties, particularly against human rhinovirus. The design and synthesis of these compounds have led to the identification of novel inhibitors, showcasing the potential for therapeutic applications in viral infections (Hamdouchi et al., 1999).
Heterocyclic Compound Synthesis
The versatility of imidazo[1,2-a]pyridine derivatives in organic synthesis is evident from studies on cyclization reactions, leading to the creation of various heterocyclic compounds. These substances have potential uses in synthesizing bases with unsubstituted amino groups, suggesting broad applicability in chemical synthesis (Drach et al., 1974).
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-16-6-2-1-5-15(16)18(23)22(13-8-9-13)12-14-11-20-17-7-3-4-10-21(14)17/h1-7,10-11,13H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBGXKRVLJKZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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